molecular formula C26H30N4O5 B11001722 9,10-Dimethoxy-6-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione

9,10-Dimethoxy-6-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione

Cat. No.: B11001722
M. Wt: 478.5 g/mol
InChI Key: BORTYVWDUWLHLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,10-Dimethoxy-6-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Dimethoxy-6-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common approach involves the reaction of 9,10-dimethoxy-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione with 4-(4-methylpiperazin-1-yl)-4-oxobutyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

9,10-Dimethoxy-6-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or thiols can replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or thiol in an aprotic solvent like dimethylformamide.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Reduced isoindoloquinazoline derivatives.

    Substitution: Piperazine-substituted derivatives.

Scientific Research Applications

9,10-Dimethoxy-6-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 9,10-Dimethoxy-6-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of tyrosine kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The pathways involved include the inhibition of signal transduction cascades that are critical for cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.

    Olanzapine: An antipsychotic medication with a similar piperazine structure.

    Quinazoline derivatives: A class of compounds with diverse biological activities.

Uniqueness

9,10-Dimethoxy-6-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to interact with multiple molecular targets, making it a versatile compound for various applications in scientific research and medicine.

Properties

Molecular Formula

C26H30N4O5

Molecular Weight

478.5 g/mol

IUPAC Name

9,10-dimethoxy-6-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]-6aH-isoindolo[2,3-a]quinazoline-5,11-dione

InChI

InChI=1S/C26H30N4O5/c1-27-13-15-28(16-14-27)21(31)9-6-12-29-24-18-10-11-20(34-2)23(35-3)22(18)26(33)30(24)19-8-5-4-7-17(19)25(29)32/h4-5,7-8,10-11,24H,6,9,12-16H2,1-3H3

InChI Key

BORTYVWDUWLHLP-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)CCCN2C3C4=C(C(=C(C=C4)OC)OC)C(=O)N3C5=CC=CC=C5C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.